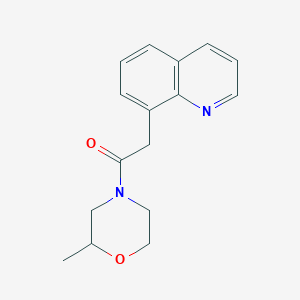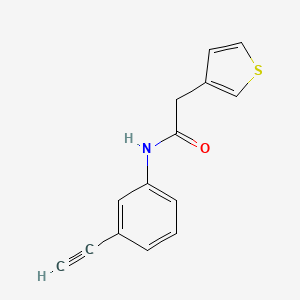
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride, also known as LY294002, is a chemical compound that has been used in scientific research for over two decades. It was first synthesized in 1994 by James A. McCubrey and his team at the University of Colorado Health Sciences Center. Since then, it has been widely used in various fields of research, including cancer biology, neuroscience, and immunology.
Mechanism of Action
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride inhibits PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule downstream of PI3Ks. This, in turn, leads to a decrease in the activation of downstream signaling pathways, including the AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurons, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to protect against oxidative stress and prevent neuronal death. In immune cells, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to modulate cytokine production and inhibit cell activation.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has several advantages as a research tool. It is a highly potent and selective inhibitor of PI3Ks, making it an ideal tool for studying the role of PI3Ks in various cellular processes. It is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride in lab experiments. It has been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK, which may complicate the interpretation of results. Additionally, the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride may not accurately reflect the effects of genetic knockdown or knockout of PI3Ks, which may have different downstream effects.
Future Directions
There are several future directions for the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride in scientific research. One potential application is in the development of novel cancer therapies. 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have potent anti-cancer effects in vitro and in vivo, and several clinical trials are currently underway to evaluate its efficacy in cancer patients.
Another potential application is in the study of neurodegenerative disorders, such as Alzheimer's disease. 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have neuroprotective effects in vitro and in animal models, and may have therapeutic potential in these diseases.
Overall, 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride is a valuable tool for scientific research, with potential applications in various fields of study. Its potent and selective inhibition of PI3Ks makes it an ideal tool for studying the role of these enzymes in various cellular processes, and its therapeutic potential in various diseases makes it an exciting area of research for the future.
Synthesis Methods
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethylaniline with pyridine-3-carboxaldehyde to form 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline. This intermediate is then reacted with hydrochloric acid to form 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride hydrochloride.
Scientific Research Applications
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been extensively used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in various cellular processes, including cell growth, survival, and proliferation. Inhibition of PI3Ks by 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13;/h3-9,16H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYFBGCISYJSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)
![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)


